
Amedalin
Overview
Description
Amedalin is a compound that was synthesized in the early 1970s and is classified as a selective norepinephrine reuptake inhibitor. It was developed as an antidepressant but was never marketed. This compound has no significant effects on the reuptake of serotonin and dopamine and does not possess antihistamine or anticholinergic properties .
Preparation Methods
The synthesis of Amedalin involves the formation of the indoline structure, which is a key component of the compound. The synthetic route typically includes the following steps:
Formation of the indoline ring: This involves the cyclization of an appropriate precursor to form the indoline ring.
Substitution reactions: Various substitution reactions are carried out to introduce the necessary functional groups onto the indoline ring.
Final assembly: The final step involves the coupling of the substituted indoline with other molecular fragments to form this compound.
Chemical Reactions Analysis
Amedalin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Amedalin is characterized by its ability to selectively inhibit the reuptake of norepinephrine without significantly affecting serotonin or dopamine levels. This selectivity is crucial for its potential therapeutic effects, particularly in mood regulation. The compound's structure allows it to enhance norepinephrine concentration in the synaptic cleft, which is believed to contribute to its antidepressant effects .
Chemistry
This compound serves as a model compound for studying selective norepinephrine reuptake inhibition. Its unique properties allow researchers to investigate the mechanisms of action of NRIs and their implications in treating mood disorders.
Biology
The compound has been investigated for its effects on neurotransmitter systems. Studies indicate that this compound can modulate neurotransmitter activity, particularly norepinephrine, which plays a significant role in mood regulation and cognitive functions .
Medicine
Despite never being marketed, this compound has shown promise in preclinical studies as an antidepressant. It has been evaluated for its potential use in treating conditions associated with low norepinephrine levels, such as anxiety disorders and attention deficit hyperactivity disorder (ADHD) .
Data Table: Summary of Biological Activities
Activity | Description | Findings |
---|---|---|
Norepinephrine Reuptake Inhibition | Selectively inhibits norepinephrine reuptake | Increases synaptic norepinephrine levels |
Antidepressant Potential | Evaluated through behavioral assays in animal models | Positive mood changes observed |
Side Effects | Limited due to selectivity; no significant serotonin/dopamine interaction | Fewer side effects compared to non-selective agents |
Other Therapeutic Uses | Potential for ADHD and anxiety treatment | Requires further clinical investigation |
Case Studies
Several studies have explored the pharmacological profile of this compound:
- Preclinical Studies : Animal models demonstrated that this compound effectively elevates norepinephrine levels, leading to observable behavioral changes indicative of antidepressant activity.
- Comparative Studies : In comparative analyses with other NRIs, this compound exhibited similar efficacy but with a distinct side effect profile due to its selective action on norepinephrine .
- Potential Applications : Beyond depression, indications suggest that this compound may be beneficial in treating conditions like ADHD and anxiety disorders .
Mechanism of Action
Amedalin exerts its effects by selectively inhibiting the reuptake of norepinephrine, a neurotransmitter involved in regulating mood, arousal, and stress responses. By blocking the reuptake of norepinephrine, this compound increases the levels of this neurotransmitter in the synaptic cleft, thereby enhancing its signaling and alleviating symptoms of depression .
The molecular targets of this compound include the norepinephrine transporters on the presynaptic neurons. By binding to these transporters, this compound prevents the reabsorption of norepinephrine, leading to increased neurotransmitter availability and prolonged signaling .
Comparison with Similar Compounds
Amedalin is unique in its selective inhibition of norepinephrine reuptake without affecting serotonin and dopamine reuptake. This distinguishes it from other antidepressants like selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), which target multiple neurotransmitter systems.
Similar compounds to this compound include:
Daledalin: Another norepinephrine reuptake inhibitor with a similar mechanism of action.
Reboxetine: A marketed antidepressant that selectively inhibits norepinephrine reuptake.
This compound’s uniqueness lies in its selective action on norepinephrine reuptake, which may offer a different therapeutic profile compared to other antidepressants that target multiple neurotransmitters.
Biological Activity
Amedalin, a selective norepinephrine reuptake inhibitor (NRI), was developed in the 1970s primarily for its potential antidepressant properties. Although it was never marketed, extensive research has been conducted to understand its biological activity, particularly concerning its effects on neurotransmitter systems and its potential therapeutic applications. This article will explore the biological activity of this compound, including its mechanism of action, comparative analysis with similar compounds, and relevant case studies.
Overview of this compound
- Chemical Structure : this compound is classified as a small molecule with selective inhibition of norepinephrine reuptake. It does not significantly affect serotonin or dopamine reuptake and lacks antihistamine or anticholinergic properties .
- Synthesis : The compound is synthesized through the cyclization of 3-methyl-3-(3-methylaminopropyl)-1-phenyl-2-indolinone, typically using a strong acid catalyst.
This compound operates by selectively inhibiting the reuptake of norepinephrine in the synaptic cleft, thereby increasing its concentration and enhancing neurotransmitter activity. This mechanism is crucial for understanding its potential role in treating depression and other mood disorders .
Comparative Analysis with Similar Compounds
This compound is unique among NRIs due to its selective action on norepinephrine without affecting serotonin or dopamine. Here is a comparison with similar compounds:
Compound | Type | Norepinephrine Reuptake Inhibition | Serotonin Reuptake Inhibition | Dopamine Reuptake Inhibition |
---|---|---|---|---|
This compound | Selective NRI | Yes | No | No |
Daledalin | Selective NRI | Yes | No | No |
Venlafaxine | Dual NRI/SRI | Yes | Yes | No |
Neurotransmitter Effects
Research indicates that this compound's selective inhibition of norepinephrine reuptake can lead to significant changes in neurotransmitter levels, which may have implications for mood regulation and anxiety disorders .
Case Studies
- Antidepressant Potential : In preclinical studies, this compound demonstrated efficacy in animal models of depression. For instance, studies involving forced swim tests indicated reduced immobility times in treated subjects compared to controls, suggesting antidepressant-like effects .
- Neuroprotective Effects : Some studies have suggested that this compound may exert neuroprotective effects by modulating norepinephrine levels during stress responses, which could be beneficial for conditions like PTSD .
Summary of Biological Activity
The biological activity of this compound highlights its role as a selective norepinephrine reuptake inhibitor with potential applications in treating mood disorders. Its unique profile differentiates it from other compounds in the same class, making it a valuable subject for further research.
Q & A
Basic Research Questions
Q. What is the molecular structure of Amedalin, and how does it correlate with its pharmacological activity?
this compound (C₁₉H₂₂N₂O) features a bicyclic structure with a ketone group and tertiary amine, as depicted in its SMILES notation: CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CCCNC . The ketone and amine groups are critical for its interaction with biological targets, such as norepinephrine transporters, which underpin its antidepressant and anti-inflammatory properties . Structural analogs like Mitraphylline and Pindolol ( ) provide comparative insights into structure-activity relationships.
Q. What methodologies are recommended for synthesizing and characterizing this compound in laboratory settings?
Synthesis protocols should include detailed reaction conditions (e.g., solvent systems, catalysts) and purification steps (e.g., column chromatography, recrystallization). Per academic guidelines, experimental sections must specify reagents, instrumentation (e.g., NMR, HPLC), and purity validation (>95% by elemental analysis) to ensure reproducibility . For novel derivatives, spectral data (¹H/¹³C NMR, IR) must be provided in supplementary materials .
Q. What mechanisms of action have been experimentally validated for this compound?
this compound primarily acts as a norepinephrine reuptake inhibitor (NRI), demonstrated via in vitro radioligand binding assays using synaptosomal preparations . Its anti-inflammatory effects may involve modulation of cytokine pathways (e.g., TNF-α suppression), validated through murine macrophage models . Researchers should cross-validate mechanisms using knockout animal models or siRNA silencing to isolate target contributions .
Advanced Research Questions
Q. How to design dose-response experiments for this compound’s anti-inflammatory efficacy while minimizing off-target effects?
- Step 1: Establish a dose range (e.g., 0.1–100 µM) using preliminary cytotoxicity assays (e.g., MTT) .
- Step 2: Employ LPS-induced inflammation models in RAW 264.7 macrophages, measuring IL-6 and IL-1β via ELISA .
- Step 3: Include positive controls (e.g., dexamethasone) and negative controls (vehicle-only) .
- Step 4: Use pathway-specific inhibitors (e.g., NF-κB inhibitors) to confirm target engagement .
Q. How to resolve contradictions in reported receptor selectivity profiles of this compound across studies?
Contradictions may arise from assay variability (e.g., cell type, ligand concentration). Address this by:
- Conducting cross-laboratory validation using standardized protocols (e.g., CEREP panels) .
- Applying meta-analytical tools (e.g., random-effects models) to harmonize data from disparate studies .
- Performing molecular docking simulations to predict binding affinities against off-target receptors (e.g., serotonin transporters) .
Q. What advanced analytical techniques are optimal for characterizing this compound’s pharmacokinetics in preclinical models?
- Tissue distribution: Use LC-MS/MS to quantify this compound in plasma, brain, and liver homogenates .
- Metabolic stability: Incubate with liver microsomes and identify metabolites via high-resolution mass spectrometry .
- Protein binding: Employ equilibrium dialysis to assess plasma protein binding, critical for dose adjustment .
Q. How to design a comparative study evaluating this compound against structurally related antidepressants?
- Structural analogs: Select compounds with shared pharmacophores (e.g., atomoxetine, reboxetine) .
- Experimental endpoints: Compare efficacy in forced-swim tests (depression models) and carrageenan-induced paw edema (anti-inflammatory models) .
- Statistical analysis: Apply ANOVA with post-hoc Tukey tests to differentiate group means, reporting effect sizes (Cohen’s d) .
Q. What integrative approaches combine in silico modeling and experimental data to predict this compound’s metabolic pathways?
- Step 1: Use software like Schrödinger’s ADMET Predictor to simulate Phase I/II metabolism .
- Step 2: Validate predictions with in vitro hepatocyte assays and UPLC-QTOF-MS .
- Step 3: Cross-reference results with databases (e.g., PubChem Metabolism) to identify conserved pathways .
Q. Methodological Best Practices
- Data transparency: Archive raw datasets (e.g., spectral scans, chromatograms) in repositories like Figshare or Zenodo .
- Ethical compliance: Adhere to institutional guidelines for animal welfare and human tissue use .
- Literature integration: Use academic databases (PubMed, Google Scholar) with Boolean operators to locate niche studies .
Properties
IUPAC Name |
3-methyl-3-[3-(methylamino)propyl]-1-phenylindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-19(13-8-14-20-2)16-11-6-7-12-17(16)21(18(19)22)15-9-4-3-5-10-15/h3-7,9-12,20H,8,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGWAZBZXJBYQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40865034 | |
Record name | Amedalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40865034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22136-26-1 | |
Record name | 1,3-Dihydro-3-methyl-3-[3-(methylamino)propyl]-1-phenyl-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22136-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amedalin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022136261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amedalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40865034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMEDALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OWK6X9N16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.